Epinodosin
Overview
Description
Epinodosin is a diterpenoid . It has shown antibacterial and antitumor biological characteristics .
Synthesis Analysis
Epinodosin has been isolated from Rabdosia serra and identified by UV, NMR, IR, and MS . It has been found to have an effective inhibitory effect on esophageal squamous cell carcinoma (ESCC) .
Molecular Structure Analysis
The Epinodosin molecule contains a total of 56 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s) .
Chemical Reactions Analysis
Epinodosin has been found to have moderate cytotoxicity against HL-60 cells with an IC50 value of 10.4 μM . It has also been found to suppress the proliferation, invasion, and migration of ESCC cells .
Physical And Chemical Properties Analysis
Epinodosin has a molecular weight of 362.42 and a formula of C20H26O6 . It is recommended to be stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .
Scientific Research Applications
Suppression of Esophageal Squamous Cell Carcinoma (ESCC)
Summary of the Application
Epinodosin has been found to have an effective inhibitory effect on ESCC . It suppresses the proliferation, invasion, and migration of ESCC cells .
Methods of Application or Experimental Procedures
The effect of Epinodosin on ESCC was determined through a series of experiments. Cell viability, invasion, migration, and apoptosis were determined by 3-(4,5-dimethyl-2-thiazolyl)-2,-diphenytetrazoliumromide (MTT), Transwell, and flow cytometry . Differentially expressed miRNAs were screened through RNA transcriptome sequencing . The expression levels of miRNA-143-3p and some proteins were measured by real-time polymerase chain reaction (PCR) and Western blot . The anticancer effects of Epinodosin in vivo were determined by a nude mouse model .
Results or Outcomes
Epinodosin suppressed cell proliferation/invasion/migration and induced ESCC cell apoptosis . It remarkably affected the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway . The animal experiments demonstrated that Epinodosin could attenuate the growth of ESCC tumors in nude mice . The expression of p53, Bim, and Bax was upregulated, while that of Bcl-2 was downregulated in tumor tissues .
properties
IUPAC Name |
9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJEEIAFBHYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330613 | |
Record name | NODOSIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
CAS RN |
10391-09-0 | |
Record name | NODOSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NODOSIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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